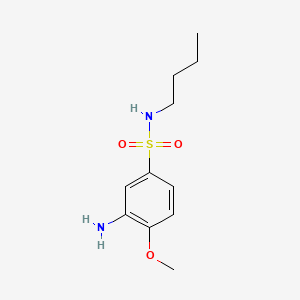

3-Amino-n-butyl-4-methoxybenzenesulfonamide

Description

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of sulfonamide chemistry, which began with foundational discoveries in the early 1900s. The timeline of sulfonamide development reveals that sulfanilamide was first synthesized by a German chemist as early as 1908, establishing the groundwork for subsequent derivatives including this compound. The systematic exploration of sulfonamide compounds gained momentum in 1932 when Gerhard Domagk at Bayer Laboratories discovered the antibacterial properties of Prontosil, a sulfonamide-containing dye that demonstrated remarkable effectiveness against streptococcal infections in experimental animals.

The specific development of this compound emerged from the subsequent wave of sulfonamide research that followed Domagk's breakthrough discovery. The compound was synthesized as part of systematic efforts to explore structural modifications of the basic sulfonamide framework, particularly focusing on the introduction of alkyl substituents and methoxy groups to modulate chemical and physical properties. During the 1930s and 1940s, researchers synthesized thousands of sulfonamide derivatives, with estimates suggesting that several thousand compounds had been prepared by 1948. The historical significance of this compound is further emphasized by its classification within the broader family of metanilamide derivatives, which represent 3-aminobenzenesulfonamide compounds with various substituents.

The industrial development of sulfonamides, including this compound, was profoundly influenced by wartime research priorities. The compound's synthesis occurred during an era when sulfonamides were the primary broad-spectrum antimicrobial agents available, predating the widespread adoption of penicillin and other antibiotics. This historical context positioned this compound within a critical period of pharmaceutical innovation that fundamentally transformed medical treatment approaches and established the foundation for modern chemotherapy.

Chemical Nomenclature and Systematic Classification

The systematic nomenclature of this compound reflects its complex molecular architecture, which incorporates multiple functional groups arranged in a specific geometric configuration. According to International Union of Pure and Applied Chemistry standards, the compound is designated as this compound, with the Chemical Abstracts Service registry number 80-22-8. The molecular formula C11H18N2O3S indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 258.34 grams per mole.

The structural classification of this compound places it within the broader category of aminobenzenesulfonamides, specifically as a derivative of metanilamide or 3-aminobenzenesulfonamide. The compound exhibits multiple synonymous names reflecting its various commercial and research applications, including Fast Ponceau L Base, Azoene Fast Red PDC Base, Fast Red SW Base, and N1-Butyl-4-methoxymetanilamide. These alternative designations highlight the compound's historical use in dye chemistry and industrial applications beyond its pharmaceutical significance.

The systematic structural analysis reveals that this compound contains a benzene ring substituted at the 3-position with an amino group, at the 4-position with a methoxy group, and at the 1-position with a sulfonamide group bearing an N-butyl substituent. The International Chemical Identifier string InChI=1S/C11H18N2O3S/c1-3-4-7-13-17(14,15)9-5-6-11(16-2)10(12)8-9/h5-6,8,13H,3-4,7,12H2,1-2H3 provides a standardized representation of the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key XOIMPHNXVTYJAB-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications.

Role in Sulfonamide Chemistry and Derivative Development

This compound occupies a significant position within the extensive landscape of sulfonamide chemistry, serving both as a representative example of structural diversity within this compound class and as a precursor for further derivative development. The compound exemplifies the systematic approach to sulfonamide modification that characterized mid-twentieth century pharmaceutical research, where chemists explored the effects of various substituents on the basic sulfonamide framework. The presence of both amino and methoxy substituents on the benzene ring, combined with the N-butyl substitution on the sulfonamide nitrogen, creates a unique combination of electronic and steric effects that distinguish this compound from simpler sulfonamide structures.

The mechanistic basis for sulfonamide activity involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. In the context of this compound, the structural modifications present in this compound influence its interaction with biological targets through alterations in molecular geometry, electronic distribution, and hydrophobic properties. The butyl group contributes hydrophobic character that affects solubility and membrane permeability, while the methoxy group introduces both steric bulk and electron-donating properties that can modulate binding affinity and selectivity.

Contemporary research applications of this compound extend beyond its historical antimicrobial context to include its use as a synthetic intermediate in the preparation of more complex molecular structures. Recent investigations have explored the compound's utility in the synthesis of triazene sulfonamides, which demonstrate activity as carbonic anhydrase inhibitors. These modern applications illustrate the continued relevance of classical sulfonamide structures in contemporary medicinal chemistry research, where established scaffolds serve as starting points for the development of novel therapeutic agents targeting different biological pathways.

The compound's role in derivative development is further exemplified by its relationship to other metanilamide-based structures used in enzyme inhibition studies. Research has demonstrated that metanilamide derivatives, including compounds structurally related to this compound, can be modified to create potent inhibitors of various carbonic anhydrase isoforms. These investigations reveal inhibition constants in the nanomolar range for certain derivatives, highlighting the potential for systematic structural modification of the basic this compound framework to achieve enhanced biological activity and selectivity.

Properties

IUPAC Name |

3-amino-N-butyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-3-4-7-13-17(14,15)9-5-6-11(16-2)10(12)8-9/h5-6,8,13H,3-4,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIMPHNXVTYJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058831 | |

| Record name | Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-22-8 | |

| Record name | 3-Amino-N-butyl-4-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Azoic Diazo Component 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fast Red PDC Base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-amino-N-butyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-butyl-4-methoxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-N-butyl-4-methoxybenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G52QW89UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation of 3-nitro-4-chlorobenzoyl aniline

- Reactants: 3-nitro-4-chlorobenzoic acid, aniline, chlorobenzene (solvent), phosphorus trichloride or thionyl chloride (chlorinating agents)

- Conditions: Heating to 70-100°C with stirring; reaction times vary from 0.1 to 15 hours

- Process: The acid is converted into the corresponding benzoyl chloride intermediate via chlorination, followed by reaction with aniline to form 3-nitro-4-chlorobenzoyl aniline.

- Yields and Purity: Typically, yields range from 88% to 97%, with purity around 98-99%. Melting points are consistently between 128-130°C.

Etherification to form 3-nitro-4-methoxybenzoyl aniline

- Reactants: 3-nitro-4-chlorobenzoyl aniline, methyl alcohol, alkaline reagents (sodium methoxide, potassium hydroxide, or sodium hydroxide)

- Conditions: Reflux at 60-85°C for 6-8 hours

- Process: The chlorine substituent at the 4-position is replaced by a methoxy group through nucleophilic aromatic substitution under alkaline conditions.

- Yields and Purity: Yields typically range from 94% to 95%, with purity around 99%. Melting points are about 162-163°C.

Reduction to 3-amino-4-methoxybenzanilide

- Reactants: 3-nitro-4-methoxybenzoyl aniline, reducing agents such as iron powder with hydrochloric acid, hydrazine hydrate with ferrous oxide catalyst, or catalytic hydrogenation using Raney nickel

- Conditions: Temperatures between 55-105°C, reaction times 2-6 hours, sometimes under hydrogen pressure (up to 13 kg/cm²)

- Process: The nitro group is reduced to an amino group, yielding the target 3-amino-4-methoxybenzanilide.

- Yields and Purity: Yields vary from 67% to 95%, with purity consistently above 98%. Melting points are around 152-154°C.

Representative Preparation Data Table

| Step | Reactants & Reagents | Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|

| 1. Formation of 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-chlorobenzoic acid, aniline, chlorobenzene, PCl3 or SOCl2 | 70-100°C, 2 hrs | 88.2 - 97 | 98.0 - 99.1 | 128 - 130 | Chlorination followed by amidation |

| 2. Etherification to 3-nitro-4-methoxybenzoyl aniline | 3-nitro-4-chlorobenzoyl aniline, methyl alcohol, NaOH/KOH/NaOMe | Reflux 6-8 hrs | 94.5 - 95.3 | 99.0 - 99.1 | 162 - 163 | Nucleophilic substitution |

| 3. Reduction to 3-amino-4-methoxybenzanilide | 3-nitro-4-methoxybenzoyl aniline, Fe/HCl or hydrazine hydrate/Fe2O3 or Raney Ni/H2 | 55-105°C, 2-6 hrs, up to 13 kg/cm² H2 | 67.1 - 95.3 | 98.5 - 99.5 | 152 - 154 | Reduction of nitro group |

Analysis of Preparation Methods

- Chlorination and Amidation: Use of phosphorus trichloride or thionyl chloride effectively converts the benzoic acid to benzoyl chloride intermediate, which reacts with aniline to form benzoyl anilide with high yield and purity.

- Etherification: The substitution of chlorine by methoxy is efficiently achieved under alkaline reflux conditions using sodium or potassium methoxide/hydroxide. The reaction is highly selective and yields a pure product.

Reduction: Multiple reduction methods are viable:

- Iron powder with HCl is a classical, cost-effective method but may require filtration to remove iron residues.

- Hydrazine hydrate with ferrous oxide catalyst offers high yields and purity with milder conditions.

- Catalytic hydrogenation using Raney nickel under hydrogen pressure provides clean reduction with easy catalyst recovery but requires specialized equipment.

Scale-up Considerations: The methods have been demonstrated on 1000 L scale reactors, indicating industrial feasibility. Catalyst recovery and solvent recycling are integral to process optimization.

Research Findings and Optimization Notes

- Reaction times and temperatures are critical for maximizing yield and purity.

- The choice of alkaline reagent in etherification affects reaction rate and completeness.

- Reduction step optimization involves balancing reaction time, temperature, and catalyst loading.

- Purity consistently above 98% confirms the robustness of the synthetic routes.

- Melting point data serve as quality control benchmarks.

Chemical Reactions Analysis

3-Amino-n-butyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₈N₂O₃S

- Molecular Weight : 258.337 g/mol

- IUPAC Name : 3-amino-N-butyl-4-methoxybenzenesulfonamide

The compound features a sulfonamide functional group, which is known for its biological activity, making it a candidate for various pharmaceutical applications.

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activity

Research indicates that this compound is being explored for its potential as an antimicrobial and anticancer agent . Its structure allows it to interact with biological targets effectively, leading to inhibition of bacterial growth and cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The specific mechanism often involves inhibition of bacterial folate synthesis pathways, crucial for DNA and RNA synthesis.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various dyestuffs and other organic compounds.

Synthesis of Dyestuffs

The compound has been used in the preparation of dyes, particularly for nylon fabrics. When subjected to diazotization reactions, it produces vibrant colors with excellent fastness properties.

- Example Reaction :

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-Amino-n-butyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in the pH regulation of cancer cells. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzene Ring

3-Amino-N-butyl-4-methylbenzenesulfonamide (CAS 72225-63-9)

- Structure : Methyl group at position 4 instead of methoxy.

- Molecular Formula : C₁₁H₁₈N₂O₂S (MW: 242.34) .

- Key Differences :

- The methyl group lacks the electron-donating effect of methoxy, reducing resonance stabilization of the aromatic ring.

- Lower polarity compared to the methoxy analogue, leading to increased hydrophobicity.

3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide (CAS 112195-27-4)

- Structure : Hydroxy group at position 4 and a methoxyethyl chain on the sulfonamide nitrogen.

- Molecular Formula : C₉H₁₄N₂O₄S (MW: 246.28) .

- Key Differences :

- The hydroxy group introduces acidity (pKa ~9–10), enabling hydrogen bonding in biological targets.

- Methoxyethyl substituent increases hydrophilicity compared to n-butyl.

3-Amino-N-methyl-4-(octadecyloxy)benzenesulphonamide (CAS 97158-35-5)

- Structure : Octadecyloxy (C₁₈H₃₇O) chain at position 4.

- Molecular Formula : C₂₅H₄₆N₂O₃S (MW: 454.7) .

- Key Differences :

- The long alkyl chain drastically enhances lipophilicity (predicted logP >8), favoring membrane permeability but limiting aqueous solubility.

- Steric hindrance from the octadecyloxy group may reduce binding efficiency in enzyme pockets.

3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide (CAS 1219982-99-6)

Substituent Variations on the Sulfonamide Nitrogen

3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide (CAS 1017465-34-7)

- Structure : 3-Methoxypropyl chain instead of n-butyl.

- Molecular Formula : C₁₁H₁₈N₂O₃S (MW: 258.34) .

- Key Differences :

- Methoxypropyl enhances solubility in polar solvents due to ether oxygen.

- Shorter chain length compared to n-butyl reduces steric effects.

4-Amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5)

Biological Activity

3-Amino-n-butyl-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring an amino group and a methoxy substituent, plays a crucial role in its interaction with biological targets.

- Molecular Formula : C₁₁H₁₈N₂O₃S

- Molecular Weight : 246.34 g/mol

- Structure : The compound consists of a butyl chain attached to a benzenesulfonamide core with an amino group at the meta position and a methoxy group at the para position.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, primarily through inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism leads to competitive inhibition, disrupting bacterial growth and proliferation.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the amino group can enhance its ability to interact with cellular targets involved in cancer progression .

Antimicrobial Activity

Research indicates that this compound shows significant antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values have been reported in various studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.5 |

| A549 (Lung) | 0.8 |

| HeLa (Cervical) | 0.6 |

The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, suggesting potent anticancer activity compared to standard treatments .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound, against resistant bacterial strains. The results showed that this compound significantly inhibited growth, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.

- Cancer Cell Line Evaluation : In a study focusing on the anticancer properties, researchers treated multiple cancer cell lines with varying concentrations of the compound. The results indicated that it induced apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism involving programmed cell death .

Q & A

Q. What are the optimal synthetic routes for 3-amino-n-butyl-4-methoxybenzenesulfonamide, and how can intermediates be characterized?

Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with n-butylamine under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions .

- Nitration/Reduction : Introducing the amino group via nitration followed by catalytic hydrogenation (e.g., using Pd/C in ethanol) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.

Q. Characterization Methods :

- NMR Spectroscopy : Confirm regiochemistry (e.g., singlet for methoxy protons at δ ~3.8 ppm in H NMR) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] at m/z 287.1 for the final product) .

- Elemental Analysis : Verify purity (>95%) .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Answer:

- Solubility Screening : Use a tiered approach:

- Polar solvents (DMSO, methanol) for initial dissolution.

- Non-polar solvents (hexane) for partitioning studies.

- HPLC-UV quantifies solubility thresholds (e.g., 12 mg/mL in DMSO) .

- Stability Studies :

- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS .

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition : Sulfonamide derivatives bind carbonic anhydrase via the sulfonamide group, disrupting zinc coordination. Kinetic assays (e.g., stopped-flow spectroscopy) measure values (nM range) .

- Antitumor Activity :

Table 1 : Key Biological Targets and Effects

| Target | Assay Method | Observed Effect | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | Fluorescence quenching | ||

| Tubulin Polymerization | Turbidity assay | IC = 1.7 µM |

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Modification Strategies :

- Alkyl Chain Variation : n-Butyl vs. branched chains (e.g., isopropyl) alter lipophilicity (logP) and membrane permeability .

- Methoxy Group Replacement : Substituting with ethoxy or hydroxyl groups modulates hydrogen-bonding capacity .

Q. Analytical Tools :

- QSAR Models : Use molecular descriptors (e.g., ClogP, polar surface area) to predict bioavailability .

- Crystallography : Single-crystal X-ray diffraction reveals binding conformations (e.g., sulfonamide-Zn interactions in enzyme co-crystals) .

Q. What are the challenges in resolving conflicting data on reaction pathways for sulfonamide derivatives?

Answer:

- Contradictory Kinetics : Discrepancies in rate constants (e.g., SN1 vs. SN2 mechanisms) may arise from solvent polarity or temperature effects.

- Mitigation : Use deuterated solvents (, CDOD) for kinetic isotope effect studies .

- Side Reactions : Competing hydrolysis or oxidation pathways (e.g., sulfonic acid formation) require controlled anhydrous conditions .

Case Study :

In synthesis of 3-amino derivatives, trace water generates sulfonic acid byproducts. FT-IR monitoring (1730 cm for S=O stretching) identifies impurities .

Q. How can researchers validate the crystallographic purity of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion .

- Refinement : SHELXL software refines anisotropic displacement parameters (R-factor < 5%) .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Q. Methodological Notes

- Abbreviations : Full chemical names are retained (e.g., "n-butyl" not abbreviated to "n-Bu").

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.